molecular formula C12H24O2 B6176352 3,9-dimethyldecanoic acid CAS No. 223612-30-4

3,9-dimethyldecanoic acid

Cat. No. B6176352
CAS RN: 223612-30-4
M. Wt: 200.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Dimethyldecanoic acid (DMDA) is an organic compound with the molecular formula C11H22O2. It is a saturated fatty acid with a linear chain of 11 carbon atoms and two methyl groups at positions 3 and 9. DMDA is a common component of many lipids, including triglycerides, phospholipids, and waxes. It is also found in the cell membranes of plants, animals, and fungi, and is a component of many foods and beverages. DMDA has several important biological roles, including being an essential fatty acid, a precursor to other fatty acids, and an antioxidant.

Mechanism of Action

3,9-dimethyldecanoic acid is a saturated fatty acid, so it is not subject to oxidation. It is also not susceptible to hydrolysis, meaning it is not broken down by enzymes. As a result, 3,9-dimethyldecanoic acid remains in its original form when it enters the body and is used as a source of energy. In the cell, 3,9-dimethyldecanoic acid is converted to acyl-CoA, which is then used in the synthesis of other fatty acids.
Biochemical and Physiological Effects
3,9-dimethyldecanoic acid is an essential fatty acid, meaning it is an essential component of human nutrition. It is involved in the regulation of cell membrane structure and function, as well as in the synthesis of other fatty acids. 3,9-dimethyldecanoic acid is also involved in the biosynthesis of hormones, such as prostaglandins, and is a precursor to the synthesis of eicosanoids, which are important regulators of inflammation. 3,9-dimethyldecanoic acid is also involved in the synthesis of cholesterol and bile acids, which are essential for the digestion and absorption of fats.

Advantages and Limitations for Lab Experiments

3,9-dimethyldecanoic acid is a useful compound for laboratory experiments due to its high solubility in a variety of solvents, such as water, ethanol, and methanol. It is also relatively stable and has a low melting point, making it easy to handle in the laboratory. However, 3,9-dimethyldecanoic acid is also easily oxidized and can be degraded by enzymes, so it is important to use it quickly and store it in an airtight container.

Future Directions

The use of 3,9-dimethyldecanoic acid in scientific research is likely to continue to expand in the future. It is already being used in studies of cell membrane structure and function, as well as in studies of the biosynthesis of fatty acids and hormones. In addition, 3,9-dimethyldecanoic acid is being investigated for its potential use in the treatment of inflammatory diseases, such as arthritis. Finally, 3,9-dimethyldecanoic acid is being studied for its potential use in the development of novel drugs, such as anti-inflammatory agents and cholesterol-lowering drugs.

Synthesis Methods

3,9-dimethyldecanoic acid can be synthesized in two ways: a direct synthesis from decanoic acid and dimethyl sulfoxide and an indirect synthesis from decanoic acid and dimethylformamide. In the direct synthesis, decanoic acid is reacted with dimethyl sulfoxide in the presence of a strong acid catalyst, such as sulfuric acid, at a temperature of 250-300°C. The indirect synthesis involves the reaction of decanoic acid and dimethylformamide in the presence of a strong acid catalyst, such as sulfuric acid, at a temperature of 200-220°C.

Scientific Research Applications

3,9-dimethyldecanoic acid is a useful compound for scientific research, particularly in the field of biochemistry. It is used as a substrate for the enzyme fatty acid synthase, which is involved in the biosynthesis of fatty acids. 3,9-dimethyldecanoic acid is also used as a substrate in studies of protein-lipid interactions and as a substrate for the enzyme lipase, which is involved in the hydrolysis of lipids. 3,9-dimethyldecanoic acid has also been used in studies of the structure and function of cell membranes, as well as in studies of the structure and function of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,9-dimethyldecanoic acid can be achieved through a multi-step process involving the oxidation of a suitable starting material to form the desired carboxylic acid.", "Starting Materials": [ "2,6-dimethylhept-5-ene-2-ol", "Sodium hypochlorite", "Sodium hydroxide", "Sulfuric acid", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Oxidation of 2,6-dimethylhept-5-ene-2-ol with sodium hypochlorite and sodium hydroxide to form 3,9-dimethyldecanal", "Step 2: Oxidation of 3,9-dimethyldecanal with sulfuric acid to form 3,9-dimethyldecanoic acid", "Step 3: Neutralization of the reaction mixture with sodium bicarbonate", "Step 4: Extraction of the product with methanol and diethyl ether", "Step 5: Purification of the product by recrystallization or column chromatography" ] }

CAS RN

223612-30-4

Product Name

3,9-dimethyldecanoic acid

Molecular Formula

C12H24O2

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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